molecular formula C5H13ClN2O2 B12411183 L-Ornithine-1,2-13C2 (hydrochloride)

L-Ornithine-1,2-13C2 (hydrochloride)

Cat. No.: B12411183
M. Wt: 170.61 g/mol
InChI Key: GGTYBZJRPHEQDG-GSAMYSAMSA-N
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Description

L-Ornithine-1,2-13C2 (hydrochloride) is a stable isotope-labeled compound of L-Ornithine hydrochloride. L-Ornithine hydrochloride is a free amino acid that plays a central role in the urea cycle and is crucial for the disposal of excess nitrogen . The compound is labeled with carbon-13 isotopes at the 1 and 2 positions, making it useful for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-Ornithine-1,2-13C2 (hydrochloride) typically involves the synthesis of L-Ornithine followed by the introduction of carbon-13 isotopes. One common method involves dissolving L-arginine in water, adding crown ether and calcium hydroxide, and stirring while heating. Choline is then added, and the reaction mixture is cooled. Sulfuric acid is used to regulate the pH value, and calcium sulfate is removed by filtration. The solution is vacuum concentrated, and barium hydroxide is added to adjust the pH. After filtering to remove barium sulfate, hydrochloric acid is used to regulate the pH again, followed by vacuum concentration, addition of alcohol, cooling, and filtering .

Industrial Production Methods

Industrial production methods for L-Ornithine-1,2-13C2 (hydrochloride) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Ornithine-1,2-13C2 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Ornithine-1,2-13C2 (hydrochloride) can lead to the formation of corresponding oxo compounds, while reduction can yield amines.

Mechanism of Action

L-Ornithine-1,2-13C2 (hydrochloride) exerts its effects by participating in the urea cycle, where it helps in the disposal of excess nitrogen. It acts as a precursor for the synthesis of polyamines such as putrescine and spermine, which are important for cell growth and function . The molecular targets and pathways involved include enzymes in the urea cycle and pathways related to polyamine synthesis.

Comparison with Similar Compounds

Similar Compounds

    L-Ornithine hydrochloride: The non-labeled form of the compound.

    L-Citrulline: Another amino acid involved in the urea cycle.

    L-Arginine: A precursor to L-Ornithine in the urea cycle.

Uniqueness

L-Ornithine-1,2-13C2 (hydrochloride) is unique due to its stable isotope labeling, which makes it particularly useful for tracing metabolic pathways and quantifying biochemical processes. This labeling allows for precise tracking and measurement in various scientific studies, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C5H13ClN2O2

Molecular Weight

170.61 g/mol

IUPAC Name

(2S)-2,5-diamino(1,2-13C2)pentanoic acid;hydrochloride

InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i4+1,5+1;

InChI Key

GGTYBZJRPHEQDG-GSAMYSAMSA-N

Isomeric SMILES

C(C[13C@@H]([13C](=O)O)N)CN.Cl

Canonical SMILES

C(CC(C(=O)O)N)CN.Cl

Origin of Product

United States

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